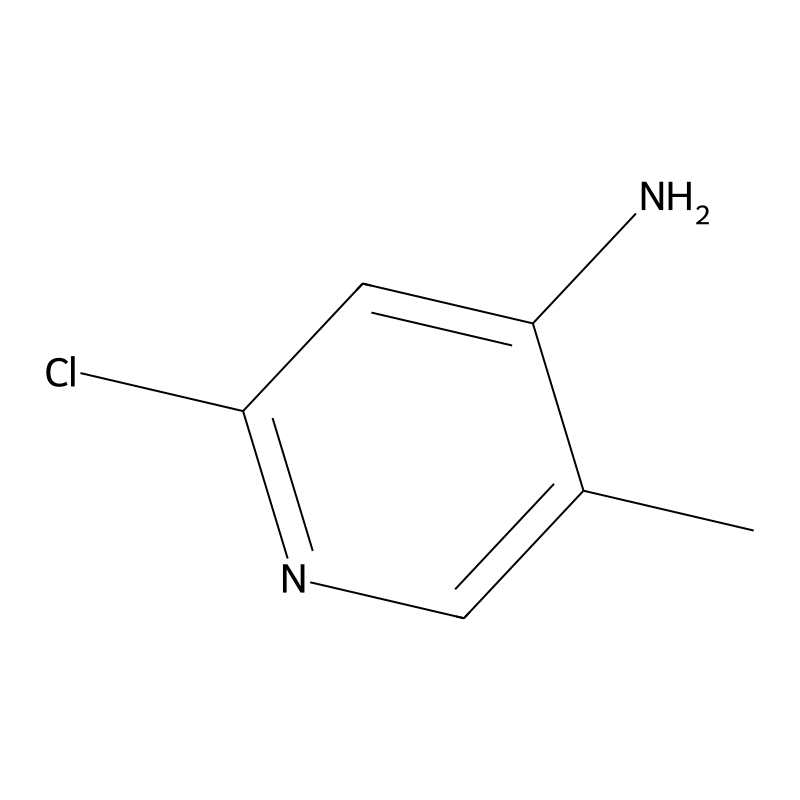

2-Chloro-5-methylpyridin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 2-Chloro-5-methylpyridin-4-amine is an important raw material and intermediate used in organic synthesis .

- It’s also used as a pesticide intermediate .

- It’s used in the synthesis of novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction .

- The study describes the efficient synthesis in moderate to good yield of a series of novel pyridine derivatives by the application of palladium catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (1) and N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids .

- The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

- The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .

- Pyrimidinamine derivatives containing pyridin-2-yloxy moiety have been designed and synthesized using pyrimidifen as a template according to the bioisosterism .

- These new compounds showed excellent fungicidal activity .

- Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Organic Synthesis

Medicinal Chemistry

Agricultural Chemistry

- 2-Chloro-5-methylpyridin-4-amine is used as a raw material and intermediate in various chemical syntheses .

- It’s often used in the production of other chemicals, including pharmaceuticals and agrochemicals .

- It’s used as an intermediate in the synthesis of various pharmaceutical compounds .

- For example, it can be used in the synthesis of 2-amino-4-methyl-pyridinium 2-hydroxy-benzoate .

- This compound is a potent inhibitor of NOS2 (iNOS) in vitro .

- In terms of safety, it’s important to note that when handling 2-Chloro-5-methylpyridin-4-amine, appropriate safety equipment should be used .

- This includes particle dust respirators, and if necessary, combined with an absorption cartridge .

- Filter respirators with absorption cartridge or canister of the right type should also be used .

- In some cases, fresh-air hoods or masks may be required .

Chemical Synthesis

Pharmaceutical Intermediate

Safety Equipment

- 2-chloro-5-methylpyridin-4-amine was synthesised by reaction with 2-chloro-5-methyl-4-nitropyridine 1-oxide .

- The synthesis steps are as follows: A glass pressure reactor with cross-beam stirrer was charged under argon with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of hydrogenation catalyst (0.8% Pt and 0.6% Mo on activated carbon (D505A-105 0.8% Pt+0.6% Mo on carbon powder, BASF) and 320 ml of ethanol were added .

- The reactor was closed and inertized three times, each time with 3 bar argon overpressure. Hydrogenation was then carried out for 20 hours at 30℃, under a 3 bar hydrogen overpressure (conversion >98%). The reactor was inertized with argon and the reaction solution filtered through 10 g of kieselguhr .

- The filtrate was concentrated to dryness under reduced pressure. Yield: 23.0 g (quantitative, product still contained ethanol), purity: 97.5% (HPLC) .

- It can be used in the synthesis of 2-amino-4-methyl-pyridinium 2-hydroxy-benzoate .

- This compound is a potent inhibitor of NOS2 (iNOS) in vitro .

- When handling 2-Chloro-5-methylpyridin-4-amine, appropriate safety equipment should be used .

- This includes particle dust respirators, if necessary, combined with an absorption cartridge .

- Filter respirators with absorption cartridge or canister of the right type should also be used .

- In some cases, fresh-air hoods or masks may be required .

Synthesis of 2-chloro-5-methylpyridin-4-amine

Synthesis of 2-amino-4-methyl-pyridinium 2-hydroxy-benzoate

Safety Precautions

2-Chloro-5-methylpyridin-4-amine, with the molecular formula and a molecular weight of approximately 142.59 g/mol, is a heterocyclic organic compound. It features a pyridine ring substituted with a chlorine atom at the second position and a methyl group at the fifth position, along with an amino group at the fourth position. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals, particularly as an intermediate in synthetic pathways.

Due to the lack of specific research on 2-Chloro-5-methylpyridin-4-amine, a mechanism of action cannot be established at this point.

- Potential toxicity: Chlorine substitution and the amine group suggest potential acute toxicity upon ingestion, inhalation, or skin contact.

- Skin and eye irritation: The amine group can cause skin and eye irritation.

- Flammability: Information on flammability is unavailable, but as an organic compound, it is likely combustible.

Additionally, it can be synthesized through a multi-step process starting from 2-chloro-5-methylpyridine. This involves:

- Formation of Dihydropyridone: Condensing propionaldehyde with an acrylic ester to form a 4-formylpentanoate ester, which is then aminated to create 5-methyl-3,4-dihydro-2(1H)-pyridone.

- Halogenation and Dehydrohalogenation: The dihydropyridone undergoes halogenation followed by dehydrohalogenation to yield 2-hydroxy-5-methyl-6-pyridine.

- Chlorination: Finally, chlorination of the resulting compound produces 2-chloro-5-methylpyridine, which can be further converted to its amine form .

2-Chloro-5-methylpyridin-4-amine exhibits various biological activities that make it significant in medicinal chemistry. It has been studied for its role as an impurity in Fampridine, a drug used for treating multiple sclerosis symptoms. The biological profile indicates potential effects on neuronal function and signaling pathways .

In terms of pharmacokinetics, this compound is absorbed well through biological membranes and does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile for therapeutic applications .

The primary synthesis method involves hydrogenating 2-chloro-5-methyl-4-nitropyridine 1-oxide under controlled conditions using platinum-based catalysts . This method allows for high conversion rates and yields of the target amine.

Other methods may include:

- Condensation Reactions: Utilizing various aldehydes and esters to form pyridine derivatives.

- Direct Amination: Reacting chlorinated pyridines with ammonia or amines under specific conditions to introduce amino groups.

The applications of 2-chloro-5-methylpyridin-4-amine are primarily found in:

- Pharmaceuticals: As an intermediate in the synthesis of drugs such as Fampridine.

- Agrochemicals: Used in developing herbicides or fungicides due to its structural properties that can influence biological activity.

- Chemical Research: Employed in studies related to pyridine derivatives and their reactivity.

Interaction studies indicate that 2-chloro-5-methylpyridin-4-amine does not significantly interact with major drug transporters or metabolic enzymes, making it a candidate for further development in pharmaceutical formulations . Its ability to penetrate biological membranes suggests potential for central nervous system activity.

Several compounds share structural similarities with 2-chloro-5-methylpyridin-4-amine:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Chloro-5-methylpyridine-3,4-diamine | 0.86 | Contains two amino groups; potential for increased reactivity. |

| 4-Amino-6-chloronicotinaldehyde | 0.86 | Aldehyde functionality; used in similar applications. |

| 2-Chloro-3-methylpyridin-4-amine | 0.83 | Methyl substitution at different position; alters biological activity. |

| 6-Chloronicotinimidamide hydrochloride | 0.82 | Contains imidamide functionality; potentially different pharmacological properties. |

These compounds illustrate variations in substitution patterns that can significantly affect their chemical behavior and biological activity, highlighting the uniqueness of 2-chloro-5-methylpyridin-4-amine within this class of compounds.

Chlorination of Piperidine Precursors (US4612377A Protocol)

The US4612377A protocol represents a significant industrial approach for synthesizing 2-chloro-5-methylpyridin-4-amine through the chlorination of piperidine precursors [1]. This method involves a multi-step process that begins with the preparation of a dihalo compound of formula (I), specifically 2-oxo-5-methyl-5,6-dichloropiperidine, which serves as the key intermediate [1] [2].

The process utilizes phosphorus oxychloride or phosgene as the preferred chlorinating agent, which is introduced into a solution of the dihalo compound in a high-boiling solvent [1]. The reaction is typically conducted at elevated temperatures between 80°C and 130°C, with an optimal temperature of approximately 120°C [1]. The chlorinating agent is introduced over a period ranging from 0.5 to 10 hours, typically 1 to 2 hours [1].

A notable feature of this protocol is the use of aromatic hydrocarbon solvents, particularly 1,2,4-trichlorobenzene, which has been identified as the preferred reaction medium [1]. The solution is maintained at the elevated temperature for an additional period after the addition of the chlorinating agent is complete, typically 5 to 6 hours when using a 50 mole% excess of phosphorus oxychloride [1].

The reaction pathway proceeds through a single-step transformation of the dihalo compound to 2-chloro-5-methylpyridine, which can then be further functionalized to obtain 2-chloro-5-methylpyridin-4-amine [1] [2]. This represents a significant improvement over previous methods that required a two-step process involving dehydrohalogenation followed by chlorination [1].

Table 1: Key Parameters for US4612377A Protocol

| Parameter | Optimal Value | Range |

|---|---|---|

| Temperature | 120°C | 80-130°C |

| Chlorinating Agent | Phosphorus oxychloride | Phosphorus oxychloride or phosgene |

| Solvent | 1,2,4-trichlorobenzene | Aromatic hydrocarbons or halogenated aromatics |

| Addition Time | 1-2 hours | 0.5-10 hours |

| Post-addition Reaction Time | 5-6 hours | Dependent on addition time |

| Chlorinating Agent Excess | 50 mole% | Up to 70 mole% |

Catalytic Hydrogenation of Nitropyridine Oxides

Catalytic hydrogenation represents one of the most efficient industrial-scale methods for producing 2-chloro-5-methylpyridin-4-amine [3] [4]. This approach involves the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide to yield the desired amine product [3]. The process is particularly valuable due to its high atom economy and relatively mild reaction conditions [5].

The synthesis typically employs a glass pressure reactor equipped with a cross-beam stirrer, charged under an inert atmosphere (usually argon) with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and a suitable hydrogenation catalyst [3]. Common catalysts include platinum and molybdenum on activated carbon, with specific formulations such as 0.8% Pt and 0.6% Mo on carbon powder showing excellent activity [3] [4].

The reaction is conducted in ethanol as the solvent, with the reactor being inertized multiple times with argon overpressure before hydrogenation is carried out [3]. The hydrogenation process typically proceeds for approximately 20 hours at 30°C under a 3 bar hydrogen overpressure, resulting in conversion rates exceeding 98% [3] [4].

After completion, the reactor is inertized with argon, and the reaction solution is filtered through kieselguhr [3]. The filtrate is then concentrated to dryness under reduced pressure, yielding the product with high purity (typically around 97.5% as determined by HPLC) [3] [4].

Variations in catalyst composition have been investigated, with findings indicating that a catalyst consisting of 0.8% Pt and 0.3% Mo on activated carbon can achieve similar conversion rates of approximately 98% [3]. However, the use of 1% Pt and 2% V on activated carbon resulted in a lower conversion of approximately 87% [3] [4].

Table 2: Catalytic Hydrogenation Parameters and Results

| Catalyst Composition | Conversion Rate | Reaction Conditions |

|---|---|---|

| 0.8% Pt + 0.6% Mo on carbon | >98% | 30°C, 3 bar H₂, 20h |

| 0.8% Pt + 0.3% Mo on carbon | ~98% | 30°C, 3 bar H₂, 20h |

| 1% Pt + 2% V on carbon | ~87% | 30°C, 3 bar H₂, 20h |

The product can be characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with typical MS data showing m/z=143 [M+H]+ and characteristic NMR signals at δ=1.96 (s, 3H), 6.16 (br s, 2H), 6.50 (s, 1H), and 7.68 (s, 1H) in DMSO-d6 [3] [4].

Microwave-Assisted Amination Approaches

Microwave-assisted synthesis has emerged as an innovative approach for the industrial production of 2-chloro-5-methylpyridin-4-amine, offering significant advantages in terms of reaction time, yield, and energy efficiency [6] [7]. This method represents a departure from conventional heating techniques, utilizing microwave irradiation to accelerate reaction rates and improve selectivity [6].

In the context of 2-chloro-5-methylpyridin-4-amine synthesis, microwave-assisted amination typically involves the direct introduction of an amino group onto the pyridine ring [6] [8]. The process can be conducted using various amino sources, with the selection dependent on the specific reaction conditions and desired product characteristics [6] [9].

One notable approach involves the use of ammonia or primary amines as the nitrogen source, with the reaction conducted under controlled microwave conditions [6] [7]. The power settings typically range from 100W to 300W, with irradiation times varying from 4 to 8 minutes depending on the specific reaction parameters [8]. Higher power settings generally result in improved yields, with studies indicating yields of up to 80% at 300W [8].

The base selection plays a crucial role in the microwave-assisted amination process, with potassium carbonate often employed as an effective base [8]. The reaction can be conducted in various solvents, with toluene frequently used due to its compatibility with microwave irradiation and ability to dissolve both the pyridine substrate and the amine reagent [8].

Table 3: Microwave-Assisted Amination Parameters

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Microwave Power | 100-300W | 200-300W |

| Irradiation Time | 4-8 minutes | 4-6 minutes |

| Base | Various | Potassium carbonate |

| Solvent | Various | Toluene |

| Temperature | 100-140°C | 140°C |

Recent advancements in microwave-assisted amination have focused on the development of one-pot procedures that eliminate the need to isolate intermediates [8]. These approaches have demonstrated success in the synthesis of various pyridine derivatives, with potential applications in the production of 2-chloro-5-methylpyridin-4-amine [8].

The industrial implementation of microwave-assisted amination for 2-chloro-5-methylpyridin-4-amine production requires specialized equipment capable of handling larger reaction volumes while maintaining uniform microwave distribution [6] [7]. Continuous flow systems have been developed to address this challenge, allowing for scaled-up production while preserving the benefits of microwave irradiation [6] [8].

Laboratory-Scale Synthetic Routes

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the laboratory-scale synthesis of 2-chloro-5-methylpyridin-4-amine [10] [11]. This methodology exploits the electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, which are activated toward nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen [11] [12].

The pyridine ring undergoes nucleophilic aromatic substitution more readily than benzene due to the electronegative nitrogen atom, which lowers the energy of all orbitals in the aromatic system [12]. This results in a lower-energy LUMO (Lowest Unoccupied Molecular Orbital), making the ring more susceptible to nucleophilic attack [11] [12]. The 2- and 4-positions are particularly reactive because the negative charge in the intermediate can be stabilized by delocalization onto the electronegative nitrogen atom [10] [11].

In the synthesis of 2-chloro-5-methylpyridin-4-amine, the starting material typically contains a good leaving group (such as a halide) at the 4-position of the pyridine ring [11]. The nucleophilic substitution proceeds through an addition-elimination mechanism, where the nucleophile (ammonia or an amine derivative) attacks the carbon bearing the leaving group, forming a tetrahedral intermediate [11] [13]. This intermediate then eliminates the leaving group to restore aromaticity [11].

The reaction mechanism can be represented as follows:

- Addition of the nucleophile to form a resonance-stabilized anionic intermediate

- Elimination of the leaving group to restore aromaticity

- Formation of the 4-amino-substituted product

The stabilization of the intermediate anion is crucial for the success of this reaction and occurs through delocalization of the negative charge around the ring, particularly onto the nitrogen atom [10] [11]. This stabilization is more effective at the 2- and 4-positions compared to the 3-position, explaining the observed regioselectivity [10] [12].

Table 4: Factors Affecting Nucleophilic Aromatic Substitution in Pyridines

| Factor | Effect on Reaction |

|---|---|

| Position of substitution | 2,4 > 3 (due to resonance stabilization) |

| Nature of leaving group | F > Cl > Br > I (reactivity order) |

| Electron-withdrawing groups | Enhance reactivity by stabilizing the intermediate |

| Reaction temperature | Higher temperatures generally increase reaction rate |

| Solvent polarity | Polar aprotic solvents typically favor SNAr reactions |

Recent advances in nucleophilic aromatic substitution strategies for pyridine derivatives include the use of environmentally benign conditions, such as aqueous media and milder bases [9]. For instance, sodium tert-butoxide has been shown to be highly effective for the selective amination of polyhalogenated pyridines, including challenging pyridine chlorides, using water as a solvent [9]. This approach offers excellent selectivity and can be conducted on a larger scale, making it suitable for laboratory applications [9].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful tools for the laboratory-scale synthesis of 2-chloro-5-methylpyridin-4-amine, offering enhanced selectivity and milder reaction conditions compared to traditional methods [14] [15]. These approaches typically employ palladium, nickel, or copper catalysts to facilitate the formation of carbon-nitrogen bonds [14] [16].

Palladium-catalyzed amination represents one of the most widely utilized transition metal-catalyzed approaches for introducing amino groups into pyridine rings [14] [15]. This methodology, often referred to as Buchwald-Hartwig amination, involves the coupling of an aryl halide (such as 2-chloro-5-methylpyridin-4-halide) with an amine in the presence of a palladium catalyst and a suitable base [14] [16].

The general reaction mechanism involves:

- Oxidative addition of the aryl halide to the palladium(0) catalyst

- Coordination of the amine to the palladium complex

- Deprotonation of the coordinated amine by the base

- Reductive elimination to form the carbon-nitrogen bond and regenerate the palladium(0) catalyst

The choice of ligand plays a crucial role in determining the efficiency and selectivity of the reaction [14] [16]. Phosphine ligands, particularly bulky and electron-rich ones, have been found to be particularly effective for the amination of pyridine derivatives [14]. Common ligands include XPhos, RuPhos, and BINAP, which can be selected based on the specific substrate and desired reaction conditions [14] [16].

Table 5: Common Palladium-Catalyzed Amination Conditions for Pyridine Derivatives

| Catalyst System | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 80-100°C | 70-90% |

| Pd₂(dba)₃/BINAP | NaOtBu | Dioxane | 100-120°C | 65-85% |

| Pd(OAc)₂/RuPhos | K₃PO₄ | THF | 60-80°C | 75-95% |

Recent advances in transition metal-catalyzed coupling for pyridine functionalization include the development of nickel-catalyzed protocols, which offer cost advantages over palladium-based systems [14]. For instance, nickel complexes with nitrogen heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the C-H arylation of pyridines, potentially providing access to 4-amino derivatives through subsequent functionalization [14].

Copper-catalyzed approaches have also gained attention for the amination of pyridine derivatives [15]. These methods typically employ copper(I) or copper(II) salts in combination with suitable ligands, such as 1,10-phenanthroline or L-proline, to facilitate the coupling reaction [15]. The copper-catalyzed approach often offers advantages in terms of cost and reduced sensitivity to air and moisture compared to palladium-based systems [15].

The electrophilic functionalization of pyridine derivatives through phosphonium salts represents another innovative approach [15]. This method involves the formation of pyridine-derived quaternary phosphonium salts, which can then undergo palladium-catalyzed cross-coupling reactions to introduce various functional groups, including amino substituents [15]. This approach has demonstrated high efficiency and practicality for the synthesis of pyridine-derived heterobiaryls [15].

Green Chemistry Approaches in Synthesis

Solvent-Free Reaction Optimization

The development of solvent-free methodologies for the synthesis of 2-chloro-5-methylpyridin-4-amine represents a significant advancement in green chemistry approaches [17] [18]. These methods eliminate the need for conventional organic solvents, thereby reducing waste generation, minimizing environmental impact, and often enhancing reaction efficiency [17] [19].

In solvent-free reactions, the absence of solvation and associated shielding by solvent molecules makes interactions between dissimilar species more sensitive and direct [19]. Specific interactions, such as hydrogen bonding and π interactions, play a more significant role than in solution-state reactions, provided that the distance between solid particles is shorter than the critical distance through which electrons or protons can move [19].

Several approaches have been developed for conducting solvent-free reactions in the context of pyridine derivative synthesis:

Ball milling conditions: This mechanical approach involves grinding reactants together in a ball mill, which provides the energy required for the reaction through mechanical force rather than thermal energy [19]. The technique has been successfully applied to various pyridine transformations, including proton transfer reactions involving pyridine-2,6-dicarboxylic acid [19].

Neat reactions under thermal conditions: In this approach, reactants are mixed directly without solvent and heated to the required temperature [17] [18]. The absence of solvent can lead to higher concentration effects, potentially accelerating reaction rates and improving yields [17].

Solvent-free microwave irradiation: Combining solvent-free conditions with microwave heating can further enhance reaction efficiency [17] [18]. This approach has been particularly successful for multicomponent reactions involving pyridine derivatives [18].

Table 6: Comparison of Solvent-Free Methods for Pyridine Derivative Synthesis

| Method | Energy Source | Typical Reaction Time | Advantages | Limitations |

|---|---|---|---|---|

| Ball milling | Mechanical | 15-60 minutes | Room temperature, efficient mixing | Scale limitations |

| Neat thermal | Heat | 15-120 minutes | Simple setup, scalable | May require higher temperatures |

| Microwave | Microwave radiation | 4-30 minutes | Rapid heating, high efficiency | Specialized equipment needed |

The application of solvent-free conditions to the synthesis of 2-chloro-5-methylpyridin-4-amine could involve the direct reaction of appropriate precursors under optimized conditions [17] [18]. For instance, the reaction of 2-chloro-5-methyl-4-nitropyridine with a suitable reducing agent under solvent-free conditions could potentially provide access to the desired amine product [17].

Research has demonstrated that solvent-free reactions can offer significant advantages in terms of yield and selectivity [17] [18]. For example, the solvent-free synthesis of substituted pyridines using Wells-Dawson heteropolyacids as catalysts has been shown to provide excellent yields (60-99%) and selectivity, with reaction completion within 15-30 minutes at 80°C [18]. Furthermore, the absence of solvent simplifies product isolation, often requiring only simple filtration or extraction procedures [18].

The optimization of solvent-free reactions typically involves careful consideration of several parameters, including reaction temperature, stoichiometry, mixing efficiency, and catalyst loading [17] [18]. By fine-tuning these parameters, it is possible to develop highly efficient protocols that align with the principles of green chemistry while maintaining or improving synthetic utility [17] [18].

Catalyst Recycling and Atom Economy Considerations

The principles of atom economy and catalyst recycling represent fundamental aspects of green chemistry that can be applied to the synthesis of 2-chloro-5-methylpyridin-4-amine [20] [21] [5]. These approaches aim to maximize resource efficiency, minimize waste generation, and reduce the environmental impact of chemical processes [5].

Atom economy, a concept introduced in 1995, emphasizes the efficient utilization of atoms in chemical reactions to minimize waste production [5]. It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage [5]. A higher atom economy indicates a more sustainable and environmentally friendly reaction [5].

In the context of 2-chloro-5-methylpyridin-4-amine synthesis, several reaction pathways offer favorable atom economy:

Catalytic hydrogenation of nitropyridine oxides: This approach exhibits excellent atom economy as all atoms from the starting materials (except for the oxygen from the nitro group) are incorporated into the final product [3] [5]. The reaction involves the addition of hydrogen to reduce the nitro group to an amine, with water as the only byproduct [3] [22].

Direct amination of halopyridines: Nucleophilic aromatic substitution reactions using ammonia or ammonium salts can offer good atom economy, particularly when conducted under optimized conditions that minimize side reactions [9] [5].

Table 7: Atom Economy Analysis of Selected Synthetic Routes

| Synthetic Route | Theoretical Atom Economy (%) | Major Waste Products |

|---|---|---|

| Catalytic hydrogenation of nitropyridine oxides | >90 | Water |

| Nucleophilic aromatic substitution | 70-85 | Hydrogen halide salts |

| Transition metal-catalyzed amination | 60-75 | Metal salts, ligand waste |

Catalyst recycling represents another crucial aspect of green chemistry approaches to 2-chloro-5-methylpyridin-4-amine synthesis [18] [20]. The ability to recover and reuse catalysts not only reduces the cost of the process but also minimizes waste generation and the consumption of precious metals [20].

Several strategies have been developed for catalyst recycling in the context of pyridine derivative synthesis:

Heterogeneous catalysis: The use of solid-supported catalysts facilitates recovery through simple filtration [18] [20]. For example, Wells-Dawson heteropolyacids used in solvent-free pyridine synthesis have demonstrated consistent activity over multiple reaction cycles, maintaining yields of 99%, 98%, and 98% in three consecutive batches [18].

Surface single-atom alloy catalysts: Advanced catalyst designs, such as the Ru₁Co₍ₙₚ₎/HAP surface single-atom alloy catalyst, have shown excellent recyclability in the synthesis of nitrogen heterocycles [20]. These catalysts combine the advantages of homogeneous and heterogeneous catalysis, offering high activity and selectivity while enabling straightforward recovery [20].

Magnetic nanoparticle-supported catalysts: These systems allow for catalyst recovery using external magnetic fields, simplifying separation procedures and enabling efficient recycling [20] [23].

The development of sustainable catalytic systems for 2-chloro-5-methylpyridin-4-amine synthesis also considers the concept of catalyst economy, which aims to minimize the amount of catalyst required while maintaining high activity [20] [23]. This approach is particularly relevant for precious metal catalysts, where reducing the metal loading can significantly impact the economic and environmental aspects of the process [20].

Recent advances in this field include the development of dilute single-atom catalysts, where isolated metal atoms are dispersed on a suitable support [20]. For instance, research has shown that decreasing the concentration of ruthenium in a bimetallic catalyst system can actually increase catalytic activity for certain transformations, with production rates increasing as the metal ratio changes: Ru₁Co₄₀/HAP (22.6 mol·mol₍ᵣᵤ₎⁻¹·h⁻¹) > Ru₁Co₂₀/HAP (11.6 mol·mol₍ᵣᵤ₎⁻¹·h⁻¹) > Ru₁Co₁₀/HAP (4.3 mol·mol₍ᵣᵤ₎⁻¹·h⁻¹) [20].

Thermodynamic Properties

Phase Transition Behavior (Melting/Boiling Points)

2-Chloro-5-methylpyridin-4-amine exhibits well-defined phase transition temperatures that reflect its crystalline solid nature and intermolecular interactions. The compound demonstrates a melting point of 115°C, which indicates substantial intermolecular forces arising from the presence of the amino group capable of hydrogen bonding and the electronegative chlorine substituent [1] [2] [3] [4] [5]. This melting point is consistent across multiple independent sources, suggesting high purity and reproducible crystalline structure.

The boiling point of 2-Chloro-5-methylpyridin-4-amine has been reported with some variation depending on the measurement methodology. Predicted computational values indicate a boiling point of 310.1 ± 37.0°C at 760 mmHg [1] [2] [4], while experimental measurements suggest a slightly lower value of 283.3°C at 760 mmHg [3]. This discrepancy between predicted and experimental values is not uncommon for heterocyclic compounds, where computational models may not fully account for specific intermolecular interactions involving the pyridine nitrogen and amino substituent.

The thermal stability of the compound is evidenced by the relatively high boiling point, which exceeds 280°C, indicating that the molecule can withstand significant thermal stress before decomposition. The substantial temperature difference between melting and boiling points (approximately 168-195°C) suggests a stable liquid phase with moderate volatility [1] [3] [4].

Vapor Pressure and Sublimation Characteristics

The vapor pressure characteristics of 2-Chloro-5-methylpyridin-4-amine indicate extremely low volatility at ambient conditions. The compound exhibits a vapor pressure of 0.0 ± 0.7 mmHg at 25°C [4], which classifies it as having negligible volatility at room temperature. This low vapor pressure is consistent with the presence of polar functional groups (amino and chloro substituents) that promote intermolecular interactions and reduce the tendency for molecules to escape into the gas phase.

The virtually undetectable vapor pressure at standard conditions suggests that sublimation characteristics are minimal under normal laboratory conditions. The compound requires controlled storage conditions at 2-8°C under inert gas atmosphere [3] [6] to prevent potential degradation rather than to control vapor loss. This storage requirement indicates that the compound's stability is more dependent on chemical reactivity than physical volatility.

The low vapor pressure profile makes 2-Chloro-5-methylpyridin-4-amine suitable for applications requiring minimal volatile organic compound emissions and provides practical advantages in handling and processing procedures where vapor containment is important [1] [4].

Spectroscopic Fingerprinting

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ³⁵Cl)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

The ¹H NMR spectrum of 2-Chloro-5-methylpyridin-4-amine exhibits characteristic resonances that provide definitive structural identification. The methyl group attached to the C5 position appears as a singlet around δ 2.0-2.5 ppm, exhibiting minimal coupling due to its distance from other protons and the aromatic system [7] [8].

The aromatic protons of the pyridine ring display distinct chemical shifts reflecting the electronic environment created by the chlorine and amino substituents. The proton at C3 typically appears at δ 7.5-8.0 ppm as a doublet, while the proton at C6 (adjacent to the pyridine nitrogen) resonates at δ 8.0-8.5 ppm due to the deshielding effect of the nitrogen atom [7] [8] [9].

The amino group protons (-NH₂) exhibit variable chemical shifts depending on solvent and concentration, typically appearing as a broad signal around δ 4.5-6.5 ppm in deuterated solvents. These protons often show temperature-dependent behavior and may exchange with deuterium in D₂O, causing the signal to disappear or broaden significantly [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic distribution within the molecule. The methyl carbon appears around δ 18-25 ppm, consistent with an aliphatic methyl group attached to an aromatic ring [7] [10] [11].

The aromatic carbons exhibit characteristic chemical shifts reflecting their electronic environments. The carbon bearing the amino group (C4) typically resonates around δ 145-155 ppm, while the chlorine-bearing carbon (C2) appears at δ 150-160 ppm due to the electron-withdrawing effect of chlorine. The pyridine nitrogen-bearing carbons show downfield shifts around δ 155-165 ppm [7] [10] [11].

Chlorine-35 Nuclear Magnetic Resonance (³⁵Cl NMR) Spectroscopy:

³⁵Cl NMR spectroscopy of 2-Chloro-5-methylpyridin-4-amine provides unique insights into the chlorine environment and bonding characteristics. The ³⁵Cl nucleus (I = 3/2) exhibits quadrupolar interactions that result in characteristic line broadening and specific chemical shift patterns [12] [13] [14].

For chlorine covalently bound to aromatic carbon atoms, chemical shifts typically range from -50 to +150 ppm relative to NaCl(aq). The specific chemical shift depends on the electronic environment created by the pyridine ring and neighboring substituents. The quadrupolar coupling constant (CQ) for aromatic C-Cl bonds typically ranges from 2-8 MHz, providing information about the electric field gradient at the chlorine nucleus [12] [13].

The ³⁵Cl NMR spectrum line shape is influenced by both chemical shift anisotropy and quadrupolar interactions, often requiring advanced pulse sequences such as WURST-QCPMG for optimal signal acquisition at high magnetic fields [12] [13].

Vibrational Spectroscopy (Infrared/Raman Signatures)

Fourier Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of 2-Chloro-5-methylpyridin-4-amine exhibits characteristic absorption bands that provide definitive functional group identification and structural confirmation. Based on analogous chloropyridine amine compounds studied extensively [15] [16] [17], the following key vibrational assignments can be established:

Amino Group Vibrations:

- NH₂ asymmetric stretching: 3550-3560 cm⁻¹ (strong)

- NH₂ symmetric stretching: 3450-3455 cm⁻¹ (strong)

- NH₂ scissoring (deformation): 1620-1640 cm⁻¹ (medium to strong)

- NH₂ wagging: 410-448 cm⁻¹ (medium)

Aromatic System Vibrations:

- C-H stretching: 3060-3090 cm⁻¹ (medium)

- C=N stretching: 1370 cm⁻¹ (strong)

- C-H in-plane bending: 1258-1290 cm⁻¹ and 1112-1122 cm⁻¹ (medium)

- C-H out-of-plane bending: 929-950 cm⁻¹, 903-888 cm⁻¹, and 825-826 cm⁻¹ (weak to medium)

Carbon-Chlorine Vibrations:

- C-Cl stretching: 656-670 cm⁻¹ (strong)

The NH₂ stretching frequencies around 3500 cm⁻¹ are characteristic of primary aromatic amines and appear as two distinct bands due to the asymmetric and symmetric stretching modes [15] [16]. The C=N stretching vibration at 1370 cm⁻¹ is diagnostic for the pyridine ring system [15] [16] [17].

Fourier Transform Raman Spectroscopy:

FT-Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for vibrations that are Raman-active but infrared-forbidden. The Raman spectrum shows similar fundamental frequencies to the infrared spectrum but with different relative intensities due to different selection rules [15] [16].

Key Raman-Active Vibrations:

- NH₂ stretching modes: Similar frequencies to IR with different intensities

- C-Cl stretching: Enhanced intensity compared to IR

- Ring breathing modes: More prominent in Raman than IR

- C-Cl bending modes:

- In-plane bending: 370-390 cm⁻¹

- Out-of-plane bending: 202-242 cm⁻¹

The complementary nature of IR and Raman spectroscopy provides complete vibrational characterization, with Raman being particularly sensitive to symmetric vibrations and skeletal modes of the aromatic ring system [15] [16] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-Chloro-5-methylpyridin-4-amine reveals characteristic fragmentation patterns that provide structural confirmation and compositional analysis. The molecular ion peak appears at m/z 142 for ³⁵Cl and m/z 144 for ³⁷Cl, with the isotope pattern reflecting the natural abundance ratio of chlorine isotopes (3:1) [18] [19] [20].

Primary Fragmentation Pathways:

Alpha-Cleavage at Amino Group:

The most prominent fragmentation pathway involves α-cleavage adjacent to the amino nitrogen, characteristic of aromatic amines [18] [19] [21]. This produces a stable iminium ion through loss of the chloromethylpyridine radical, generating fragments that retain the positive charge on the nitrogen-containing portion.

Chlorine Loss:

Loss of chlorine (Cl- , 35 mass units) from the molecular ion produces fragments at m/z 107, representing the methylpyridinamine cation radical. This fragmentation is facilitated by the aromatic system's ability to stabilize the resulting radical cation [18] [19] [22].

Methyl Group Loss:

Loss of the methyl group (CH₃- , 15 mass units) generates fragments at m/z 127 (M-CH₃)⁺, indicating the relatively weak C-CH₃ bond in the aromatic system compared to the C-Cl and C-NH₂ bonds [18] [19].

Secondary Fragmentation:

Further fragmentation of primary fragments leads to smaller ions, including:

- Loss of HCN (27 mass units) from pyridine-containing fragments

- Formation of chlorinated benzyl-type ions

- Generation of iminium ions at m/z 30 (CH₂=NH₂⁺) characteristic of primary amines [18] [19] [21]

Diagnostic Ions:

The presence of chlorine creates characteristic isotope patterns in all chlorine-containing fragments, providing definitive identification. The intensity ratios of these isotope pairs (M and M+2) confirm the presence of a single chlorine atom in the molecule [18] [19] [22].

The fragmentation pattern is consistent with aromatic amine behavior, where the amino group stabilizes positive charge through resonance, leading to preferential cleavage patterns that retain the nitrogen functionality [18] [19] [21].

Solubility Profiles and Partition Coefficients

The solubility characteristics and partition behavior of 2-Chloro-5-methylpyridin-4-amine reflect the compound's amphiphilic nature, combining hydrophilic amino functionality with hydrophobic chloroaromatic character. These properties are crucial for understanding the compound's behavior in biological systems and environmental fate.

Lipophilicity and Octanol-Water Partition Coefficient:

The logarithmic octanol-water partition coefficient (LogP) for 2-Chloro-5-methylpyridin-4-amine is estimated at 1.67 [4] [6], indicating moderate lipophilicity. This value places the compound in the range typical for small organic molecules with balanced hydrophilic and hydrophobic characteristics. The LogP value suggests favorable membrane permeability properties while maintaining sufficient water solubility for biological activity [23] [24] [25].

Computational predictions for closely related chloropyridine amines show LogP values in the range of 1.94-2.14 [26] [24] [25], with variations depending on the specific substitution pattern and computational methodology employed. The presence of the amino group provides hydrogen bonding capability that reduces overall lipophilicity compared to non-amino analogs.

Aqueous Solubility:

While specific aqueous solubility data for 2-Chloro-5-methylpyridin-4-amine is limited, the compound's physicochemical properties suggest moderate water solubility. The presence of the basic amino group (pKa ~ 5.11) enables protonation under physiological pH conditions, significantly enhancing water solubility through ionic character formation [1] [2] [6].

The polar surface area (PSA) of 38.91 Ų [4] [6] indicates significant hydrogen bonding potential, contributing to aqueous solubility. This PSA value is within the range associated with good oral bioavailability (typically < 140 Ų for drug-like molecules).

pH-Dependent Behavior:

The solubility and partition behavior of 2-Chloro-5-methylpyridin-4-amine exhibit strong pH dependence due to the ionizable amino group. At pH values below the pKa (5.11), the amino group becomes protonated, forming the ammonium cation that dramatically increases water solubility and decreases lipophilicity [27] [28].

At physiological pH (7.4), approximately 99% of the compound exists in the neutral form, maintaining the reported LogP value. However, in acidic environments such as gastric fluid (pH ~ 1-2), complete protonation occurs, resulting in predominantly ionic character and enhanced aqueous solubility [28].

Solvent-Specific Solubility:

Based on studies of related chloropyridine compounds [27], 2-Chloro-5-methylpyridin-4-amine likely exhibits enhanced solubility in polar organic solvents such as methanol, ethanol, and acetone compared to nonpolar solvents like toluene or hexane. The compound's storage requirement under controlled conditions suggests limited stability in protic solvents over extended periods [3] [6].

Environmental and Biological Implications:

The moderate LogP value suggests that 2-Chloro-5-methylpyridin-4-amine possesses favorable pharmacokinetic properties for potential biological applications, with balanced distribution between aqueous and lipid phases. The compound is expected to have good membrane permeability while avoiding excessive accumulation in lipid tissues [23] .